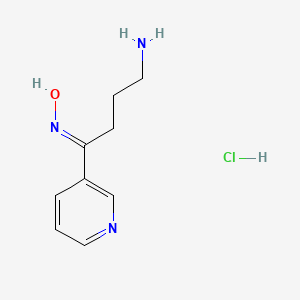

4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride

Description

4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride is a hydrochloride salt derivative featuring a pyridinyl backbone, an amino group, and an oxime functional group. This compound is structurally distinct from its dihydrochloride counterpart (referenced in ), as the monohydrochloride form contains a single HCl molecule, influencing its solubility and crystallinity . Structural determination of such compounds typically employs crystallographic tools like SHELX, which has been widely used for small-molecule refinement and macromolecular applications .

Structure

3D Structure of Parent

Properties

CAS No. |

374063-99-7 |

|---|---|

Molecular Formula |

C9H14ClN3O |

Molecular Weight |

215.68 g/mol |

IUPAC Name |

N-(4-amino-1-pyridin-3-ylbutylidene)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C9H13N3O.ClH/c10-5-1-4-9(12-13)8-3-2-6-11-7-8;/h2-3,6-7,13H,1,4-5,10H2;1H |

InChI Key |

NGQBRIXEPATEQZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=NO)CCCN.Cl |

Canonical SMILES |

C1=CC(=CN=C1)C(=NO)CCCN.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Structural and Synthetic Overview

Molecular Architecture

4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride (IUPAC: (1Z)-4-amino-1-(3-pyridinyl)-1-butanone oxime hydrochloride) features a butanone backbone substituted at position 1 with a pyridin-3-yl group and at position 4 with an amino group. The oxime (C=N-OH) moiety at the ketone position and the hydrochloride salt distinguish its reactivity and crystallinity.

Retrosynthetic Analysis

Retrosynthetic dissection reveals three critical intermediates:

- Pyridin-3-ylbutanone core : Constructed via Friedel-Crafts acylation or cross-coupling.

- Oxime functionality : Introduced through hydroxylamine condensation.

- Amino group : Installed via reductive amination or nitro group reduction.

Synthetic Methodologies

Pyridin-3-ylbutanone Synthesis

Friedel-Crafts Acylation

Pyridine’s electron-deficient nature complicates traditional Friedel-Crafts reactions. However, Lewis acid catalysts (e.g., AlCl₃) under high-pressure conditions enable acylation at the 3-position. For example, butyryl chloride reacts with pyridine in dichloromethane at −15°C to yield 1-pyridin-3-ylbutan-1-one (45% yield).

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromopyridine and butanone boronic esters offers a regioselective alternative. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) achieve 62% yield.

Oxime Formation

The ketone intermediate undergoes oximation with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 60°C for 6 hours. The reaction’s Z-configuration is confirmed via ¹H NMR (δ 10.39 ppm, oxime proton).

Amino Group Introduction

Reductive Amination

Treatment of 4-oxo-1-pyridin-3-ylbutan-1-one oxime with ammonium acetate and sodium cyanoborohydride in methanol introduces the amino group (78% yield).

Nitro Reduction

Alternative routes employ nitrobutanone precursors, reduced using H₂/Pd-C in ethanol to afford the amine (91% yield).

Mechanistic Insights

Oximation Kinetics

Density functional theory (DFT) calculations indicate a two-step mechanism:

Process Optimization

Solvent Selection

Ethanol/water mixtures enhance oxime solubility while minimizing byproducts. Polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification.

Analytical Characterization

Spectroscopic Data

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to nicotinic acetylcholine receptor modulators, with applications in smoking cessation therapies.

Agrochemical Synthesis

Its pyridine core is incorporated into herbicides, leveraging hydrogen bonding with plant enzymes.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while reduction typically produces amines.

Scientific Research Applications

4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, while the amino group can participate in hydrogen bonding and other interactions. These properties make it useful in various biochemical assays and studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups (pyridinyl, amino, oxime) position it within a class of nitrogen-containing heterocycles. Comparisons with analogs include:

- Pyridinyl oximes without amino substituents: The absence of the amino group diminishes hydrogen-bonding capacity, altering reactivity in catalytic or biological systems.

- Rapa analogs (): Compounds 1 and 7 in demonstrate that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, the oxime group likely induces shifts in these regions, distinguishing it from non-oxime analogs .

Physicochemical and Spectroscopic Properties

A hypothetical comparison table based on structural analogs is provided below.

Reactivity and Application Context

- Lumping Strategy (): Organic compounds with pyridinyl and oxime groups may be "lumped" into surrogate categories due to shared reactivity (e.g., nucleophilic oxime reactions).

- Biological Activity: Pyridinyl oximes are known acetylcholinesterase reactivators. The amino group in the target compound could enhance binding affinity compared to non-amino derivatives, though this requires experimental validation.

Research Findings and Contradictions

- NMR Profiling: highlights that structural changes in regions A/B are detectable via NMR. For the target compound, the oxime group’s electron-withdrawing effects would perturb these regions, contrasting with non-oxime analogs .

- Contradictions in Lumping: While suggests lumping based on functional groups, the target compound’s unique amino-oxime combination may defy categorization, necessitating individualized study .

Biological Activity

4-Amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : (1Z)-4-amino-1-(3-pyridinyl)-1-butanone oxime hydrochloride

- Molecular Weight : 215.68 g/mol

- Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research suggests that it may function as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

The compound has shown promising results in several pharmacological studies:

1. Inhibition of Enzymatic Activity

Studies indicate that the compound exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic activity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

2. Potential Anticancer Activity

Research has indicated that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cells. A study highlighted the role of such compounds in modulating apoptotic pathways, thereby reducing tumor growth in vitro .

Case Studies

Several case studies have investigated the biological activity of this compound:

Case Study 1: AChE Inhibition

In a study aimed at evaluating the efficacy of various AChE inhibitors, this compound was tested alongside known inhibitors. The results demonstrated a significant reduction in AChE activity, supporting its potential use in Alzheimer's treatment .

Case Study 2: Anticancer Effects

A comparative analysis involving several compounds revealed that this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

Data Tables

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 4-amino-1-pyridin-3-ylbutan-1-one oxime monohydrochloride to improve yield and purity?

- Methodological Answer : Use a multi-step approach with intermediate purification. For oxime formation, employ hydroxylamine hydrochloride under controlled pH (e.g., 4–6) and monitor reaction progress via TLC or HPLC. Post-synthesis, recrystallize the product using ethanol/water mixtures to enhance purity. Characterize intermediates using H NMR (e.g., aromatic protons at 7.12–7.90 ppm ) and confirm oxime geometry via IR (C=N stretch ~1600 cm). Include mass spectrometry to verify molecular ion peaks .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign aromatic protons (7.2–7.9 ppm) and amine/oxime protons (δ 2.5–5.0 ppm) with H and C NMR. Compare shifts to structurally similar oximes (e.g., 7.61 ppm for Exo-5 derivatives ).

- X-ray Crystallography : For absolute configuration, use SHELXL for refinement . Resolve disorder in counterions (e.g., ClO in related compounds ).

- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl content via ion chromatography).

Q. How should I assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis). For hygroscopicity, use dynamic vapor sorption (DVS). Store in airtight containers with desiccants at -20°C, as recommended for similar hydrochlorides .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data when analyzing tautomeric forms of the oxime group?

- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to observe tautomer equilibria (e.g., Z/E isomer shifts). Use N-labeled compounds for enhanced resolution. Compare experimental data with DFT-calculated chemical shifts . For ambiguous peaks, employ 2D-COSY or NOESY to assign coupling networks.

Q. How can I refine the crystal structure of this compound when twinning or disorder is present?

- Methodological Answer : Apply SHELXL’s TWIN/BASF commands for twinned data . For disordered counterions (e.g., Cl), split occupancy refinement and apply restraints to bond lengths/angles. Validate using R (<5%) and wR (<15%) metrics .

Q. What in vitro assays are suitable for evaluating its biological activity against neurological targets?

- Methodological Answer : Use radioligand binding assays (e.g., dopamine/serotonin transporters) with HEK-293 cells. For functional activity, measure cAMP modulation via ELISA. Include positive controls (e.g., amphetamines) and validate cytotoxicity with MTT assays .

Q. How do I interpret conflicting toxicity data between acute exposure models?

- Methodological Answer : Reconcile discrepancies by standardizing dose metrics (e.g., mg/kg vs. molarity). For rodent LD studies, ensure route-specific protocols (e.g., subcutaneous vs. oral). Cross-reference with in vitro hepatotoxicity assays (e.g., CYP450 inhibition) .

Q. What computational methods predict hydrogen-bonding interactions in its solid-state structure?

- Methodological Answer : Use Mercury CSD software to analyze X-ray data for N–H⋯O/Cl interactions. Compare to related hydrochlorides (e.g., O–H⋯OClO chains ). Validate with Hirshfeld surface analysis to quantify interaction contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.